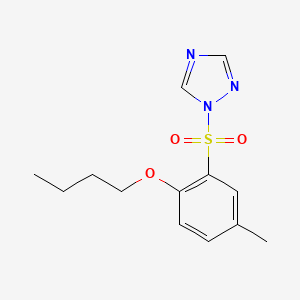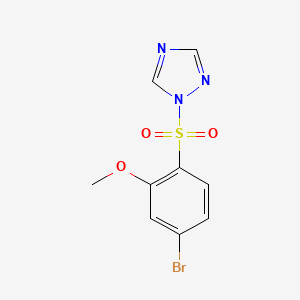
Basic Red 27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basic Red 27, also known as C.I. 45100, is a synthetic dye belonging to the xanthene class. It is widely used in various industries, including cosmetics, textiles, and biological staining. The compound is known for its vibrant red hue and is often utilized in products such as lipsticks, blushers, and other makeup items .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 27 typically involves the condensation of phthalic anhydride with resorcinol in the presence of a zinc chloride catalyst. The reaction is carried out under reflux conditions, leading to the formation of fluorescein, which is then brominated to yield Basic Red 27.
Industrial Production Methods: In industrial settings, the production of Basic Red 27 follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
化学反応の分析
Types of Reactions: Basic Red 27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Basic Red 27 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, particularly halogenation, where bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Halogenation reactions typically involve bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Various oxidized derivatives of Basic Red 27.
Reduction: Leuco Basic Red 27.
Substitution: Halogenated derivatives of Basic Red 27
科学的研究の応用
Basic Red 27 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties under different pH conditions.
Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
作用機序
The mechanism of action of Basic Red 27 involves its ability to interact with biological molecules through electrostatic and hydrophobic interactions. The dye’s structure allows it to bind to cellular components, making it useful in staining techniques. In photodynamic therapy, Basic Red 27 generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
類似化合物との比較
- Basic Red 1
- Basic Red 118
- Basic Blue 41
- Basic Blue 9 (Methylene Blue)
Comparison: Basic Red 27 is unique due to its specific xanthene structure, which imparts distinct fluorescence properties. Compared to other basic dyes, Basic Red 27 offers superior brightness and intensity of color. Its ability to fluoresce under light exposure makes it particularly valuable in applications requiring visual detection .
特性
CAS番号 |
12221-53-3 |
|---|---|
分子式 |
C23H25ClN3.H2PO4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173049.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173050.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)
